molecular formula C20H25N3O3 B3054214 (Z)-N-(4-Phenylpiperazin-1-yl)-1-(2,3,4-trimethoxyphenyl)methanimine CAS No. 5896-75-3

(Z)-N-(4-Phenylpiperazin-1-yl)-1-(2,3,4-trimethoxyphenyl)methanimine

Cat. No.: B3054214
CAS No.: 5896-75-3
M. Wt: 355.4 g/mol
InChI Key: HPJFQNXSRRYCCU-RCCKNPSSSA-N
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Description

(Z)-N-(4-Phenylpiperazin-1-yl)-1-(2,3,4-trimethoxyphenyl)methanimine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-Phenylpiperazin-1-yl)-1-(2,3,4-trimethoxyphenyl)methanimine typically involves the reaction of 4-phenylpiperazine with 2,3,4-trimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-Phenylpiperazin-1-yl)-1-(2,3,4-trimethoxyphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-Phenylpiperazin-1-yl)-1-(2,3,4-trimethoxyphenyl)methanimine is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may be investigated for its interactions with various biological targets, including enzymes and receptors.

Medicine

In medicine, piperazine derivatives are often explored for their potential therapeutic effects, such as anti-inflammatory, antipsychotic, or antimicrobial activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-N-(4-Phenylpiperazin-1-yl)-1-(2,3,4-trimethoxyphenyl)methanimine would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

  • N-(4-Phenylpiperazin-1-yl)-1-phenylmethanimine
  • N-(4-Phenylpiperazin-1-yl)-1-(3,4-dimethoxyphenyl)methanimine

Uniqueness

What sets (Z)-N-(4-Phenylpiperazin-1-yl)-1-(2,3,4-trimethoxyphenyl)methanimine apart is its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

5896-75-3

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

(E)-N-(4-phenylpiperazin-1-yl)-1-(2,3,4-trimethoxyphenyl)methanimine

InChI

InChI=1S/C20H25N3O3/c1-24-18-10-9-16(19(25-2)20(18)26-3)15-21-23-13-11-22(12-14-23)17-7-5-4-6-8-17/h4-10,15H,11-14H2,1-3H3/b21-15+

InChI Key

HPJFQNXSRRYCCU-RCCKNPSSSA-N

SMILES

COC1=C(C(=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3)OC)OC

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3)OC)OC

Origin of Product

United States

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